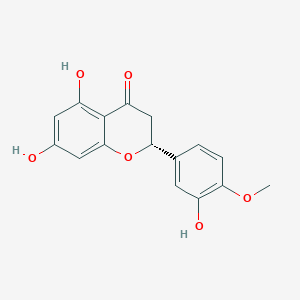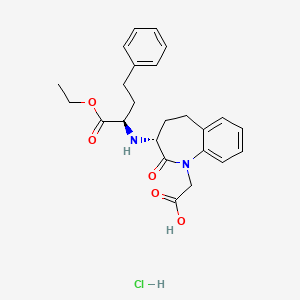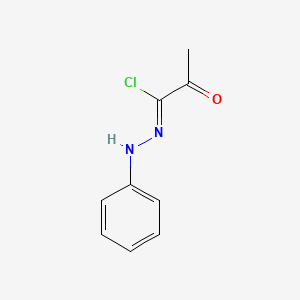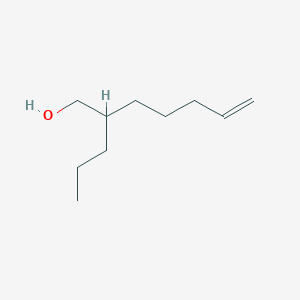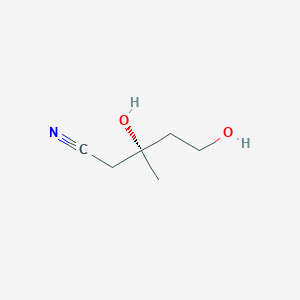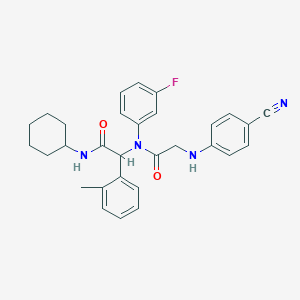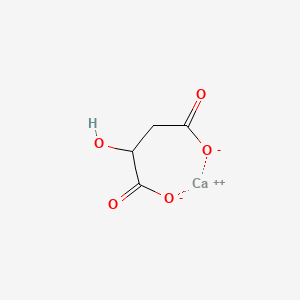
Calcium malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium malate is a compound with the chemical formula Ca(C₂H₄O(COO)₂). It is the calcium salt of malic acid and is commonly used as a food additive with the E number E352 . This compound is slightly soluble in water and is known for its role in various biological and industrial applications.
Mechanism of Action
Target of Action
Calcium malate primarily targets the bones and teeth in the human body. It provides absorbable calcium, which is an essential mineral necessary for optimal bone health . Along with phosphorus, calcium is the main mineral in our bones and teeth .
Mode of Action
this compound interacts with its targets by providing a source of calcium that can be readily absorbed by the body . When dissolved, it releases calcium ions and a calcium citrate complex. Calcium ions are absorbed directly into intestinal cells, and the citrate complex enters the body through paracellular absorption .
Biochemical Pathways
this compound affects several biochemical pathways. It plays a vital role in the release of neurotransmitters, clotting the blood after an injury, and contracting our muscles . It is also involved in the L-arginine-NO pathway, where it may lead to vasodilation .
Pharmacokinetics
this compound is a water-soluble compound, which contributes to its bioavailability . It is absorbed in the intestines and then distributed throughout the body, particularly to the bones and teeth where it is needed most .
Result of Action
The primary result of this compound’s action is the strengthening of bones and teeth. It provides absorbable calcium, which forms tight bonds in the bones and teeth to keep them strong . Animal experiments have shown that feeding bovine bone-derived this compound significantly increased alkaline phosphatase activity and bone calcium content .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the absorption and utilization of this compound . Dietary modifications with particular nutrients and pharmacological treatment can also modify its qualitative and quantitative composition .
Biochemical Analysis
Biochemical Properties
Calcium malate plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the maintenance of calcium homeostasis . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase alkaline phosphatase activity and bone calcium content, while reducing tartrate-resistant acid phosphatase activity .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the this compound conversion rate of bovine bone reached 95.73% after three ultrasonic treatments of 17 minutes each . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Feeding bovine bone-derived this compound significantly increased alkaline phosphatase activity and bone calcium content . The specific threshold effects and any toxic or adverse effects at high doses are yet to be thoroughly studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium malate can be synthesized through the reaction of calcium carbonate with malic acid. The reaction typically involves dissolving calcium carbonate in a solution of malic acid, followed by filtration to remove any insoluble substances. The filtrate is then concentrated under vacuum and dried to obtain this compound .
Industrial Production Methods: One of the industrial methods for producing this compound involves ultrasound-assisted direct neutralization. This method uses bovine bone as a calcium source and involves the following optimal conditions: a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, ultrasonic power of 200 W, ultrasonic temperature of 35°C, and an ultrasonication time of 17 minutes. This method has shown high efficiency in calcium recovery and purity .
Chemical Reactions Analysis
Types of Reactions: Calcium malate primarily undergoes neutralization reactions. It can also participate in complexation reactions due to the presence of carboxylate groups.
Common Reagents and Conditions:
Neutralization: Calcium carbonate and malic acid are common reagents used in the synthesis of this compound.
Complexation: this compound can form complexes with various metal ions under appropriate conditions.
Major Products:
Neutralization Reaction: The primary product is this compound.
Complexation Reaction: The products are typically metal-malate complexes.
Scientific Research Applications
Calcium malate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in different formulations.
Medicine: It is used as a dietary supplement to prevent and treat calcium deficiencies.
Industry: this compound is used as a food additive to enhance the calcium content of various food products.
Comparison with Similar Compounds
Calcium citrate malate: A compound with similar applications but different solubility and bioavailability properties.
Calcium carbonate: Commonly used as a calcium supplement but has lower solubility compared to calcium malate.
Calcium lactate malate: Another calcium salt with good solubility and bioavailability.
Uniqueness: this compound is unique due to its combination of high solubility and bioavailability, making it an effective calcium supplement. Its ability to form complexes with various metal ions also adds to its versatility in different applications .
Properties
CAS No. |
17482-42-7 |
|---|---|
Molecular Formula |
C4H4CaO5 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
calcium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
OLOZVPHKXALCRI-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |
physical_description |
White powder |
Related CAS |
5743-31-7 |
solubility |
Slightly soluble in water |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




